(2-Nonylphenyl)phosphonic acid
Description
(2-Nonylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a nonylphenyl moiety
Properties
CAS No. |
59372-70-2 |
|---|---|
Molecular Formula |
C15H25O3P |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2-nonylphenyl)phosphonic acid |
InChI |
InChI=1S/C15H25O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H2,16,17,18) |
InChI Key |
FDSSGEWOXHRFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nonylphenyl)phosphonic acid typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
(2-Nonylphenyl)phosphonic acid undergoes hydrolysis in aqueous environments, producing phosphonic acid derivatives and alcohols. The reaction proceeds via nucleophilic attack of water on the phosphorus center, facilitated by acidic or basic conditions.
Key Observations :
-
Acidic Hydrolysis : Yields 2-nonylphenol and phosphoric acid derivatives under strong acidic conditions (e.g., HCl) .
-
Neutral Hydrolysis : Proceeds slowly at ambient temperatures, forming partial hydrolysis products.
-
Basic Hydrolysis : Accelerated in alkaline media, leading to deprotonated phosphonate intermediates .
Mechanistic Pathway :
Hydrolysis stability is pH-dependent, with faster degradation observed in extreme pH conditions .
Oxidation Reactions
The compound is susceptible to oxidation, particularly under strong oxidizing agents such as Mn(II)/O
systems or peroxides.
Oxygen Transfer Mechanism
Studies using
-labeled phosphonic acid demonstrated oxygen transfer to phosphine oxides during oxidation, confirming the role of this compound as an oxygen donor .
Experimental Evidence :
-
Reaction with α-methylbenzylamine in the presence of
-labeled phosphate yielded
-enriched TPPO (triphenylphosphine oxide) and phosphoramidate products . -
Mechanism involves oxidation via oxygen transfer from the phosphonic acid to the phosphine, bypassing traditional nucleophilic pathways .
Oxidative Degradation Pathways
| Oxidizing Agent | Product(s) | Conditions | Reference |
|---|---|---|---|
| Mn(II)/O | |||
| Phosphate derivatives | Aqueous, pH 7–9 | ||
| H | |||
| O |
text| Oxidized alkyl chains | 60°C, 6 hours |[1] |
Complexation with Metal Ions
The phosphonic acid group enables strong coordination with metal ions, forming stable complexes.
Key Applications :
-
Catalysis : Acts as a ligand in transition-metal catalysis (e.g., Pd, Fe) due to its chelating ability .
-
Material Science : Used in metal-organic frameworks (MOFs) for adsorption and ion-exchange applications .
Coordination Modes :
-
Bidentate binding via two oxygen atoms of the phosphonate group.
-
Monodentate binding in acidic conditions where one oxygen is protonated .
Amidation and Esterification
This compound reacts with amines or alcohols to form phosphonamidates or phosphonate esters, respectively.
Direct Amidation
A novel method for mono-amidation involves reacting the phosphonic acid with amines under oxidative conditions (e.g., using triphenylphosphine). The reaction proceeds via an oxygen-transfer mechanism, yielding phosphoramidates .
Example Reaction :
Esterification
Esterification with alcohols (e.g., methanol) occurs under acidic catalysis:
This reaction is reversible, with hydrolysis favored in aqueous media .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
-
Cleavage of the P–C bond : Releases nonylphenol and phosphorus oxides.
-
Oxidative degradation : Accelerated in the presence of oxygen, forming CO
and H
PO
.
Environmental Reactivity
This compound exhibits moderate environmental persistence but degrades via:
Scientific Research Applications
(2-Nonylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Nonylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction is crucial for its bioactive properties and potential therapeutic applications.
Comparison with Similar Compounds
- Bis(2-nonylphenyl) phosphonate
- Phosphonic acid, bis(nonylphenyl) ester
Comparison: (2-Nonylphenyl)phosphonic acid is unique due to its specific structure, which imparts distinct chemical properties
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